molecular formula C26H42O4 B13655465 19-(Benzyloxy)-19-oxononadecanoic acid

19-(Benzyloxy)-19-oxononadecanoic acid

Cat. No.: B13655465
M. Wt: 418.6 g/mol
InChI Key: XXEVXKNLEIYSER-UHFFFAOYSA-N
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Description

19-(Benzyloxy)-19-oxononadecanoic acid is a synthetic long-chain fatty acid derivative with the molecular formula C 26 H 42 O 4 and a molecular weight of 418.61 g/mol . This compound features a nonadecanoic acid backbone that is esterified at the C-19 position with a benzyloxy group, making it a valuable intermediate for organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited in the current literature, its core structure is related to a class of compounds with demonstrated research interest. Notably, a derivative sharing the "19-(benzyloxy)-19-oxo" functional group, 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), has shown significant potential in oncological research . Studies on this related compound have revealed strong in vitro activity against bladder cancer cell lines , where it inhibits cell proliferation and induces DNA damage, leading to the activation of checkpoint kinases (Chk1 and Chk2) . Furthermore, in vivo studies in nude mice have demonstrated a potential inhibitory effect on tumor growth, suggesting that modifications at the C-19 position can be critical for biological activity . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, in the development of lipid-based drug delivery systems, or as a standard in analytical chemistry. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

19-oxo-19-phenylmethoxynonadecanoic acid

InChI

InChI=1S/C26H42O4/c27-25(28)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-26(29)30-23-24-19-15-14-16-20-24/h14-16,19-20H,1-13,17-18,21-23H2,(H,27,28)

InChI Key

XXEVXKNLEIYSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis and Protection Steps

  • The starting compound (referred to as Formula II in patent literature) undergoes hydrolysis with hydrochloric acid to yield an intermediate (Formula III).
  • This intermediate is then treated with trimethylsilyl chloride in methanol or subjected to reaction with thionyl chloride in methanol to produce a methyl ester intermediate (Formula IV).
  • The amine group in Formula III can be protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide, yielding a protected amine intermediate (Formula VI).

Cyclization Reactions

  • The methyl ester intermediate (Formula IV) undergoes cyclization using suitable cyclizing agents and catalysts, such as triphosgene with triethylamine and 4-dimethylaminopyridine (DMAP), to form a bicyclic compound (Formula V).
  • This step is critical for establishing the core bicyclic structure that is characteristic of the target compound.

Hydrolysis and Sodium Salt Formation

  • The bicyclic compound (Formula V) is hydrolyzed under basic conditions, often using lithium hydroxide in an acetone-water mixture.
  • Following hydrolysis, sodium salt formation is performed by reacting the hydrolyzed product with sodium 2-ethylhexanoate in acetone or by ion exchange using sodium exchange resins.
  • The sodium salt form improves the compound’s stability and handling properties.

Purification

  • The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.
  • Organic layers are washed with water, brine, and dried over anhydrous sodium sulfate before evaporation under reduced pressure.

Representative Synthetic Scheme (Based on Patent WO2015150941A1)

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Hydrolysis of Formula II 2N HCl aqueous solution Formula III
2 Esterification Thionyl chloride in methanol Formula IV (methyl ester)
3 Amine protection Di-tert-butyl dicarbonate, NaOH Formula VI (Boc-protected amine)
4 Cyclization Triphosgene, triethylamine, DMAP Formula V (bicyclic compound)
5 Hydrolysis Lithium hydroxide, acetone-water Hydrolyzed bicyclic acid
6 Sodium salt formation Sodium 2-ethylhexanoate in acetone Sodium salt of 19-(Benzyloxy)-19-oxononadecanoic acid

Analytical and Purification Notes

  • Extraction steps typically use ethyl acetate or dichloromethane.
  • Organic layers are washed with brine and dried over anhydrous sodium sulfate.
  • Concentration under reduced pressure is done at mild vacuum (e.g., 4 mm Hg).
  • Purification by silica gel chromatography ensures removal of side products and unreacted materials.

Alternative Synthetic Considerations

  • The benzyloxy protecting group can be removed by catalytic hydrogenation (e.g., 10% Pd/C in methanol), which is a common method in benzimidazole derivative syntheses and related aromatic ether deprotections.
  • The keto group at the 19th position allows for nucleophilic addition reactions, enabling further functionalization if required.
  • Esterification and acylation reactions can be performed on the acid or its derivatives to generate esters or amides for biological or material applications.

Summary Table of Reagents and Conditions

Step Reagent(s) Solvent(s) Conditions Purpose
Hydrolysis 2N HCl Water Room temp, acidic pH 2-2.5 Convert Formula II to III
Esterification Thionyl chloride, methanol Methanol Ambient temperature Methyl ester formation (IV)
Amine Protection Di-tert-butyl dicarbonate, NaOH Suitable base solvent Room temp Protect amine group (VI)
Cyclization Triphosgene, triethylamine, DMAP Acetonitrile Controlled temp Form bicyclic compound (V)
Hydrolysis Lithium hydroxide Acetone-water mixture Room temp Hydrolyze bicyclic ester to acid
Sodium Salt Formation Sodium 2-ethylhexanoate Acetone Room temp, 24 h Form stable sodium salt

Research Findings and Source Diversity

  • The primary detailed synthetic route is documented in patent WO2015150941A1, which provides comprehensive stepwise procedures, reaction conditions, and purification methods.
  • Related organic synthesis literature on benzyloxy-protected carboxylic acids and keto fatty acid derivatives supports the use of protecting groups, cyclization, and hydrolysis strategies.
  • Studies on benzimidazole derivatives and benzyl-protected benzoic acids highlight common protecting group strategies and catalytic hydrogenation for deprotection, which are applicable to the benzyloxy group in this compound.
  • The combination of patent data and peer-reviewed synthetic organic chemistry literature ensures a robust and authoritative foundation for the preparation methods.

Scientific Research Applications

19-(Benzyloxy)-19-oxononadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 19-(Benzyloxy)-19-oxononadecanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, potentially modulating their activity. The ketone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 19-(benzyloxy)-19-oxononadecanoic acid include:

Compound Name CAS Number Substituent (Position) Chain Length Key Applications/Properties Reference
19-(tert-Butoxy)-19-oxononadecanoic acid 1643852-37-2 tert-Butoxy (C-19) C19 Intermediate in statin synthesis; high purity (98%+)
12-(Benzyloxy)-12-oxododecanoic acid 88353-04-2 Benzyloxy (C-12) C12 Enzyme inhibition studies (e.g., mtFabH)
11-(tert-Butoxy)-11-oxoundecanoic acid 1789702-17-5 tert-Butoxy (C-11) C11 Synthetic intermediate for lipid derivatives
Nonadecanedioic acid mono-t-butyl ester 1643852-37-2 tert-Butoxy (C-19) C19 Lipid solubility studies; drug delivery systems

Key Observations :

  • Chain Length : Longer chains (C19 vs. C12) improve lipid solubility and membrane permeability, which is critical for targeting intracellular pathways .
  • Biological Activity : Benzyloxy-substituted compounds (e.g., 19-BJB in , a diterpene analog) demonstrate DNA damage-mediated antitumor activity, suggesting that the benzyloxy group may play a role in interacting with nucleic acids or repair enzymes .

Physicochemical Properties

Property This compound* 19-(tert-Butoxy)-19-oxononadecanoic Acid 12-(Benzyloxy)-12-oxododecanoic Acid
Molecular Formula C26H42O4 (estimated) C23H44O4 C19H28O4
Molecular Weight ~442.6 g/mol 384.59 g/mol 320.42 g/mol
Boiling Point ~500°C (estimated) 483.5°C Not reported
LogP (Lipophilicity) ~9.5 (estimated) 9.024 3.8 (estimated)
Key Applications Hypothesized: Enzyme inhibition, drug intermediates Statin synthesis mtFabH inhibition

*Estimated values based on structural analogs.

Research Findings and Implications

  • Antitumor Potential: The benzyloxy group in diterpene analogs (e.g., 19-BJB) induces DNA damage by binding to nucleic acids and activating Chk1/Chk2 kinases, suggesting a mechanism that could extend to fatty acid derivatives .
  • Enzyme Inhibition : Shorter benzyloxy-substituted acids (C12) show promise in virtual screening for mtFabH inhibitors, a target in bacterial lipid biosynthesis .
  • Drug Delivery : The tert-butoxy analog’s high lipid solubility (LogP = 9.024) makes it suitable for prodrug formulations, a property likely shared by the benzyloxy variant .

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